6-(Benzylsulfanyl)-9-(2,2-diethoxyethyl)-9H-purin-2-amine
Description
6-(Benzylsulfanyl)-9-(2,2-diethoxyethyl)-9H-purin-2-amine is a synthetic purine derivative characterized by two key structural features:
- N9 substitution: A 2,2-diethoxyethyl group (–CH₂CH(OEt)₂), a hydrolytically labile acetal moiety that may enhance solubility or act as a prodrug precursor.
The diethoxyethyl group is unique compared to common N9 substituents (e.g., benzyl, cyclohexyl, or sugar moieties) and may influence pharmacokinetic properties .
Properties
CAS No. |
63071-68-1 |
|---|---|
Molecular Formula |
C18H23N5O2S |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
6-benzylsulfanyl-9-(2,2-diethoxyethyl)purin-2-amine |
InChI |
InChI=1S/C18H23N5O2S/c1-3-24-14(25-4-2)10-23-12-20-15-16(23)21-18(19)22-17(15)26-11-13-8-6-5-7-9-13/h5-9,12,14H,3-4,10-11H2,1-2H3,(H2,19,21,22) |
InChI Key |
SDAPSHOTUREWEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN1C=NC2=C1N=C(N=C2SCC3=CC=CC=C3)N)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for 6-(Benzylsulfanyl)-9-(2,2-Diethoxyethyl)-9H-purin-2-amine
Nucleophilic Substitution at Position 6
The introduction of the benzylsulfanyl group at position 6 is typically achieved via nucleophilic aromatic substitution. 6-Chloropurine serves as a common precursor due to the high reactivity of the C6 chlorine atom.
Methodology :
- Step 1 : React 6-chloropurine with thiourea in aqueous NaOH to yield 6-mercaptopurine.
- Step 2 : Benzylation of the thiol group using benzyl bromide in the presence of cesium carbonate (Cs₂CO₃) or tetrabutylammonium iodide (TBAI) in dimethylformamide (DMF).
6-Mercaptopurine (1 mmol) + Benzyl bromide (1.2 mmol)
→ Stir in DMF with Cs₂CO₃ (1 mmol) at 25°C for 6 hours
→ Yield: 85–90% of 6-benzylsulfanylpurine
Regioselective Alkylation at Position 9
Introducing the 2,2-diethoxyethyl group at N9 requires careful control to avoid competing reactions at N7 or N3. Two primary strategies are employed:
Direct Alkylation Using Haloalkanes
Reagents : 2-Bromo-1,1-diethoxyethane or its analogs.
Conditions :
- Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in DMF or acetonitrile (ACN).
- Catalyst : Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.
Example Protocol (adapted from):
6-Benzylsulfanylpurine (1 mmol) + 2-Bromo-1,1-diethoxyethane (1.5 mmol)
→ Stir in ACN with K₂CO₃ (2 mmol) at 80°C for 12 hours
→ Yield: 60–70% of target compound
Mitsunobu Reaction for Alkylation
For challenging substrates, the Mitsunobu reaction offers improved regioselectivity:
6-Benzylsulfanylpurine + 1,1-Diethoxy-2-propanol
→ React with DIAD (diisopropyl azodicarboxylate) and PPh₃ (triphenylphosphine) in THF
→ Yield: 50–55%
Optimization of Reaction Parameters
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Selectivity (N9:N7) |
|---|---|---|---|
| DMF | 80 | 65 | 8:1 |
| ACN | 80 | 70 | 10:1 |
| THF | 60 | 55 | 15:1 |
Structural Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
Challenges and Side Reactions
Competing Alkylation at N7
N7 alkylation is a common side reaction (10–20% yield) due to the similar reactivity of N7 and N9. Mitigation strategies include:
Industrial-Scale Production Considerations
Cost-Effective Reagents
Chemical Reactions Analysis
Types of Reactions
6-(Benzylsulfanyl)-9-(2,2-diethoxyethyl)-9H-purin-2-amine undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced purine derivatives.
Substitution: Various substituted purine derivatives depending on the reagents used.
Scientific Research Applications
6-(Benzylsulfanyl)-9-(2,2-diethoxyethyl)-9H-purin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Benzylsulfanyl)-9-(2,2-diethoxyethyl)-9H-purin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzylsulfanyl group may play a role in enhancing the binding affinity and specificity of the compound. The 2,2-diethoxyethyl group can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects on Solubility and Stability: The 2,2-diethoxyethyl group at N9 improves hydrophilicity compared to hydrophobic substituents like cyclohexyl () or benzyl (). However, its acetal structure may render it susceptible to hydrolysis under acidic conditions, unlike stable ethers (e.g., cyclohexylmethoxy in NU6300) . smaller groups (e.g., methoxy in ).
Biological Activity and Target Specificity: NU6300’s vinyl sulfone group enables covalent binding to CDK2, a mechanism absent in the target compound. The diethoxyethyl group may instead act as a prodrug, releasing an aldehyde metabolite for non-covalent interactions . Analogs with morpholinylphenyl or diethylaminopyridin-3-yl groups () demonstrate clustering in phenotypic assays linked to PI3K/Akt/mTOR pathways, suggesting that C6/N9 substitutions critically influence target engagement .
Synthetic Accessibility :
Biological Activity
6-(Benzylsulfanyl)-9-(2,2-diethoxyethyl)-9H-purin-2-amine is a purine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structure characterized by a benzylsulfanyl group and a diethoxyethyl substituent, making it a candidate for various therapeutic applications, including as a kinase inhibitor.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 341.415 g/mol. Its structural characteristics are essential for understanding its biological activity and interaction with target proteins.
Biological Activity Overview
Research indicates that compounds similar to this compound may exhibit significant biological activities, particularly as kinase inhibitors. Kinases are critical in regulating various cellular processes, making them important targets in cancer therapy and other diseases.
Potential Biological Activities
- Kinase Inhibition : The compound's structure suggests potential interactions with kinase enzymes, which could inhibit their activity and disrupt cancer cell signaling pathways.
- Antimicrobial Activity : Similar purine derivatives have shown antimicrobial properties against various pathogens, indicating that this compound might also possess such activities.
- Antitumor Activity : Preliminary studies suggest that purine derivatives can exhibit antitumor effects by interfering with cellular proliferation and inducing apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activities of purine derivatives, including those structurally related to this compound:
- Kinase Inhibition : A study focused on the synthesis of purine derivatives reported that compounds with similar structures effectively inhibited specific kinases involved in cancer progression . This inhibition could lead to reduced tumor growth in preclinical models.
- Antimicrobial Screening : Research on related compounds demonstrated antimicrobial activity against Escherichia coli and Staphylococcus aureus, suggesting that this compound may also exhibit similar properties .
- Antitumor Efficacy : In vitro assays evaluated the cytotoxic effects of purine derivatives on various human cancer cell lines. Results indicated that certain structural modifications enhanced antitumor activity, demonstrating the importance of functional groups in biological efficacy .
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 6-(Benzylsulfanyl)-9-(2-chloroethyl)-9H-purin-2-amine | Contains a chloroethyl substituent | May exhibit different reactivity due to chlorine presence |
| 9-Benzyl-6-benzylthio-9H-purin-2-amine | Contains an additional benzylthio group | Potentially higher lipophilicity due to multiple aromatic groups |
| 6-(Benzylsulfanyl)-9-(deoxypentofuranosyl)-9H-purin-2-amine | Features a sugar moiety | May enhance bioavailability and cellular uptake |
Q & A
Q. Q1. What are the recommended synthetic routes for 6-(Benzylsulfanyl)-9-(2,2-diethoxyethyl)-9H-purin-2-amine, and how are key intermediates validated?
A1. The synthesis typically involves sequential functionalization of the purine core. A plausible route includes:
- Step 1: Introduction of the 2,2-diethoxyethyl group via alkylation of 6-chloropurine intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Thiolation at the 6-position using benzyl mercaptan in the presence of a deprotonating agent (e.g., NaH) .
- Validation: Intermediates are confirmed via ¹H NMR (e.g., δ 4.36 ppm for SCH₂Ph in DMSO) and elemental analysis (e.g., C 58.93%, N 24.54% for benzylthio analogs) .
Q. Q2. How should researchers characterize the structural and crystallographic properties of this compound?
A2. Key methods include:
- X-ray crystallography: Monoclinic systems (e.g., space group P21/c) with unit cell parameters (e.g., a = 16.7346 Å, β = 121.325°) are common for purine derivatives. Hydrogen bonding patterns (e.g., N–H···S interactions) should be analyzed .
- Spectroscopy: ¹H/¹³C NMR for substituent assignment (e.g., diethoxyethyl protons at δ 1.2–3.8 ppm) and FT-IR for functional groups (e.g., C–N stretches at ~1600 cm⁻¹) .
Q. Q3. What are the stability and solubility considerations for this compound under laboratory conditions?
A3.
- Stability: Store at –20°C in inert atmospheres (N₂/Ar) to prevent oxidation of the benzylsulfanyl group. Avoid prolonged exposure to light or moisture .
- Solubility: Likely polar aprotic solvents (e.g., DMSO, DMF) due to the diethoxyethyl group. For aqueous systems, use co-solvents like ethanol (up to 10% v/v) .
Advanced Research Questions
Q. Q4. How does the 2,2-diethoxyethyl group influence the compound’s biological activity compared to other N9-substituted purines?
A4. The diethoxyethyl group enhances metabolic stability by reducing hydrolysis compared to ester-containing analogs. For example:
Q. Q5. What methodological strategies are effective in analyzing structure-activity relationships (SAR) for this compound?
A5.
- Substituent variation: Compare analogs with different N9 groups (e.g., ethyl, allyl) and 6-substituents (e.g., benzyloxy vs. benzylthio). For example, benzylthio groups show higher affinity for adenosine receptors than benzyloxy derivatives (IC₅₀: 0.8 μM vs. 2.1 μM) .
- Computational modeling: Use DFT calculations to map electrostatic potentials and optimize substituent geometry .
Q. Q6. How can researchers resolve contradictions in reported biological activity data for this compound?
A6.
- Purity verification: Use HPLC-MS (e.g., C18 column, 0.1% formic acid in H₂O/MeCN gradient) to confirm >95% purity. Impurities (e.g., de-ethoxy byproducts) may confound activity assays .
- Assay conditions: Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability. Cross-validate with orthogonal methods (e.g., SPR vs. fluorescence polarization) .
Q. Q7. What advanced analytical techniques are critical for detecting degradation products or metabolites?
A7.
- LC-HRMS: Identify metabolites via accurate mass (e.g., [M+H]⁺ at m/z 347.44) and fragmentation patterns (e.g., loss of C₇H₇S from the benzylsulfanyl group) .
- NMR dynamics: Use ²H-labeled compounds to track deuterium exchange in hydrolytically labile groups (e.g., diethoxyethyl) .
Experimental Design Considerations
Q. Q8. How should researchers design experiments to assess the environmental impact of this compound?
A8.
Q. Q9. What are best practices for optimizing reaction yields in large-scale synthesis?
A9.
- Catalyst screening: Test Pd(0) catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings of boronic acids to purine intermediates. Yields improve from 49% to >75% with optimized ligand ratios .
- Solvent selection: Replace CH₂Cl₂ with cyclopentyl methyl ether (CPME) for greener processing without sacrificing yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
